rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid
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Overview
Description
rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclopentane ring structure, which is substituted with a methoxy group and a trifluoromethyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves several steps, including the formation of the cyclopentane ring and the introduction of the methoxy and trifluoromethyl groups. The synthetic route may involve the use of reagents such as methanol, trifluoromethyl iodide, and various catalysts to facilitate the reactions. Industrial production methods may include optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Scientific Research Applications
rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, potentially leading to the discovery of new pharmaceuticals.
Industry: It can be utilized in the development of new materials and chemicals, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
rac-(1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylic acid: This compound has an aminophenyl group instead of the methoxy and trifluoromethyl groups, leading to different chemical properties and applications.
rac-(1R,3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclopentane-1-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C8H11F3O3 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O3/c1-14-5-2-3-7(4-5,6(12)13)8(9,10)11/h5H,2-4H2,1H3,(H,12,13)/t5-,7-/m1/s1 |
InChI Key |
XAYIKFABLRIITK-IYSWYEEDSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@@](C1)(C(=O)O)C(F)(F)F |
Canonical SMILES |
COC1CCC(C1)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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